5-Amino-4-(4-methylphenyl)-3-phenyl-2,3-dihydro-1,2,3-oxadiazol-2-ium chloride
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Overview
Description
5-Amino-4-(4-methylphenyl)-3-phenyl-2,3-dihydro-1,2,3-oxadiazol-2-ium chloride is a heterocyclic compound that belongs to the class of oxadiazoles. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development. The unique structure of this compound, which includes an oxadiazole ring, makes it a valuable target for synthetic and medicinal chemists.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Amino-4-(4-methylphenyl)-3-phenyl-2,3-dihydro-1,2,3-oxadiazol-2-ium chloride typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of hydrazine derivatives with nitriles or carboxylic acids, followed by cyclization to form the oxadiazole ring . The reaction conditions often require the use of catalysts such as copper (I) or ruthenium (II) to facilitate the cycloaddition reaction .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
5-Amino-4-(4-methylphenyl)-3-phenyl-2,3-dihydro-1,2,3-oxadiazol-2-ium chloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxadiazole derivatives.
Reduction: Reduction reactions can modify the functional groups attached to the oxadiazole ring.
Substitution: The amino group and other substituents can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophilic reagents like amines and thiols can be used under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield various oxadiazole derivatives, while substitution reactions can introduce new functional groups to the molecule.
Scientific Research Applications
5-Amino-4-(4-methylphenyl)-3-phenyl-2,3-dihydro-1,2,3-oxadiazol-2-ium chloride has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Medicine: Explored as a potential drug candidate due to its unique structure and biological activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 5-Amino-4-(4-methylphenyl)-3-phenyl-2,3-dihydro-1,2,3-oxadiazol-2-ium chloride involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and biological context.
Comparison with Similar Compounds
Similar Compounds
5-Amino-pyrazoles: These compounds share a similar amino group and are known for their diverse biological activities.
Hydrazine-coupled pyrazoles: These derivatives have shown significant antileishmanial and antimalarial activities.
Uniqueness
5-Amino-4-(4-methylphenyl)-3-phenyl-2,3-dihydro-1,2,3-oxadiazol-2-ium chloride is unique due to its specific oxadiazole ring structure, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various scientific and industrial applications.
Properties
CAS No. |
62336-89-4 |
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Molecular Formula |
C15H16ClN3O |
Molecular Weight |
289.76 g/mol |
IUPAC Name |
4-(4-methylphenyl)-3-phenyl-2H-oxadiazol-2-ium-5-amine;chloride |
InChI |
InChI=1S/C15H15N3O.ClH/c1-11-7-9-12(10-8-11)14-15(16)19-17-18(14)13-5-3-2-4-6-13;/h2-10,17H,16H2,1H3;1H |
InChI Key |
YETRNRBLGZTTLU-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C2=C(O[NH2+]N2C3=CC=CC=C3)N.[Cl-] |
Origin of Product |
United States |
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